

Comparative Efficacy of Gastrazole and 5-Fluorouracil in Oncology

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Compound of Interest

Compound Name: Gastrazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer efficacy of two agents identified under the name "**Gastrazole**" and the widely used chemotherapeutic drug, 5-fluorouracil (5-FU). It is critical to distinguish between two distinct therapeutic agents associated with the name "**Gastrazole**" in the context of oncology:

- **Gastrazole** (Rabeprazole): A commercially available proton pump inhibitor (PPI) investigated for its potential anti-neoplastic properties, particularly in gastric cancer.
- **Gastrazole** (JB95008): An experimental CCK2/gastrin receptor antagonist studied in clinical trials for advanced pancreatic cancer.

This document will address both entities in comparison to 5-fluorouracil, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the efficacy of **Gastrazole** (both Rabeprazole and JB95008) and 5-fluorouracil from pre-clinical and clinical studies.

Drug	Cancer Type	Model	Key Efficacy Metrics	Reference
Gastrazole (Rabeprazole)	Gastric Cancer	In Vitro (AGS cell line)	Induces apoptosis in 72.21% of cells after 72 hours.	[1]
Gastric Cancer	In Vitro (MKN-28 cell line)	Significantly decreases cell viability.	[2][3]	
Gastrazole (JB95008)	Pancreatic Cancer	Phase II Clinical Trial	Median Overall Survival: 3.6 months	[4][5]
1-Year Survival Rate: 13.2%	[4][5]			
Median Progression-Free Survival: 2.3 months	[4]			
5-Fluorouracil (5-FU)	Pancreatic Cancer	Phase II Clinical Trial	Median Overall Survival: 4.2 months	[4][5]
1-Year Survival Rate: 26.2%	[4][5]			
Median Progression-Free Survival: 2.7 months	[4]			

Table 1: Comparative Efficacy Data

Drug	Cancer Type	Adverse Events (Grade 3/4)	Reference
Gastrazole (JB95008)	Pancreatic Cancer	Significantly less diarrhea, stomatitis, and hand-foot syndrome compared to 5-FU.	[4] [5] [6]
5-Fluorouracil (5-FU)	Pancreatic Cancer	Higher incidence of diarrhea, stomatitis, and hand-foot syndrome.	[4] [5] [6]

Table 2: Comparative Toxicity Profile from a Phase II Clinical Trial

Experimental Protocols

In Vitro Assessment of Gastrazole (Rabeprazole) on Gastric Cancer Cell Lines

This protocol outlines the methodology used to evaluate the anti-proliferative effects of Rabeprazole on human gastric cancer cell lines.

- Cell Culture: Human gastric cancer cell lines (e.g., AGS, MKN-28, KATO III, MKN-45) and a non-cancerous gastric cell line are cultured in appropriate media.
- Cell Viability Assay (Dye Exclusion):
 - Cells are seeded in culture plates and treated with varying concentrations of Rabeprazole or a vehicle control.
 - After a specified incubation period (e.g., 16 or 72 hours), cells are harvested.
 - Cell viability is assessed using a dye exclusion method, such as Trypan Blue, where viable cells exclude the dye.
 - The percentage of viable cells is determined by counting under a microscope.

- Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining):
 - Gastric cancer cells (e.g., AGS) are treated with Rabeprazole.
 - Following treatment, cells are collected, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).
 - The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.[\[1\]](#)
- Western Blot Analysis for ERK1/2 Phosphorylation:
 - Cells are treated with Rabeprazole or an ERK1/2 inhibitor (e.g., PD98059) as a positive control.
 - Cell lysates are prepared, and protein concentrations are determined.
 - Proteins are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with primary antibodies against total ERK1/2 and phosphorylated-ERK1/2, followed by secondary antibodies.
 - Protein bands are visualized to assess the level of ERK1/2 phosphorylation.[\[2\]](#)[\[3\]](#)[\[7\]](#)

Phase II Clinical Trial of Gastrazole (JB95008) vs. 5-Fluorouracil in Advanced Pancreatic Cancer

This section describes the design of the randomized controlled trial comparing the efficacy and safety of **Gastrazole** (JB95008) and 5-fluorouracil.

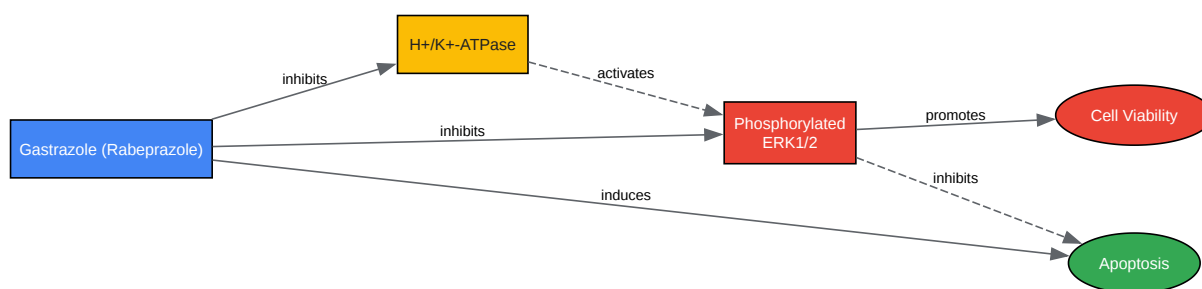
- Study Design: A randomized, blinded, comparative clinical trial.
- Patient Population: Patients with biopsy-proven, inoperable advanced pancreatic carcinoma.
- Intervention:
 - Trial Arm 1: Protracted venous infusion (PVI) of **Gastrazole** (JB95008).

- Trial Arm 2: Protracted venous infusion (PVI) of 5-fluorouracil (5-FU).[4][5]
- Endpoints:
 - Primary Endpoint: Overall Survival (OS), estimated using the Kaplan-Meier method and compared using the log-rank test.
 - Secondary Endpoints:
 - Progression-Free Survival (PFS).
 - Objective tumor response.
 - Toxicity, assessed and graded according to standard criteria.
 - Quality of Life (QoL).[4]

Signaling Pathways and Mechanisms of Action

Gastrazole (Rabeprazole) in Gastric Cancer

Rabeprazole, a proton pump inhibitor, exerts its anti-cancer effects by disrupting the pH balance in cancer cells and inhibiting key signaling pathways.

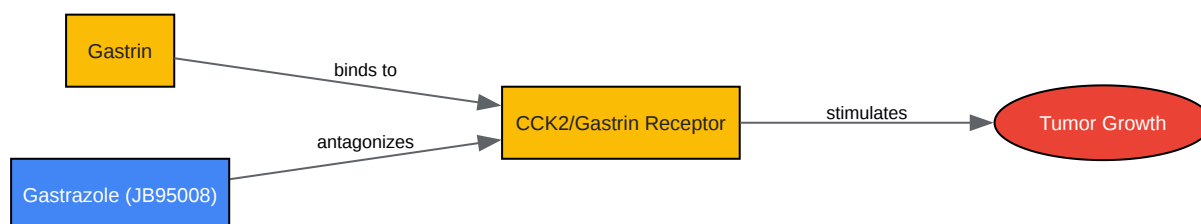


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Caption: Rabeprazole inhibits H+/K+-ATPase, leading to the inactivation of ERK1/2 signaling and induction of apoptosis in gastric cancer cells.

Gastrazole (JB95008) in Pancreatic Cancer

Gastrazole (JB95008) is a selective antagonist of the CCK2/gastrin receptor, which is implicated in the growth of pancreatic cancer.

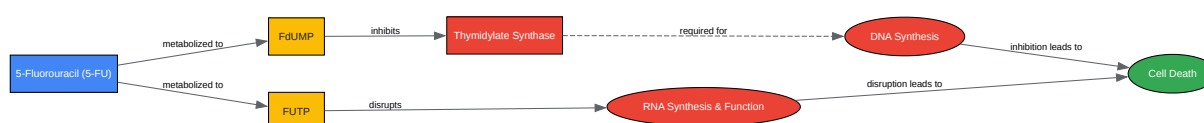


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Caption: **Gastrazole** (JB95008) antagonizes the CCK2/gastrin receptor, thereby inhibiting gastrin-stimulated pancreatic cancer growth.

5-Fluorouracil (5-FU) Mechanism of Action

5-FU is an antimetabolite that interferes with DNA and RNA synthesis in rapidly dividing cancer cells.

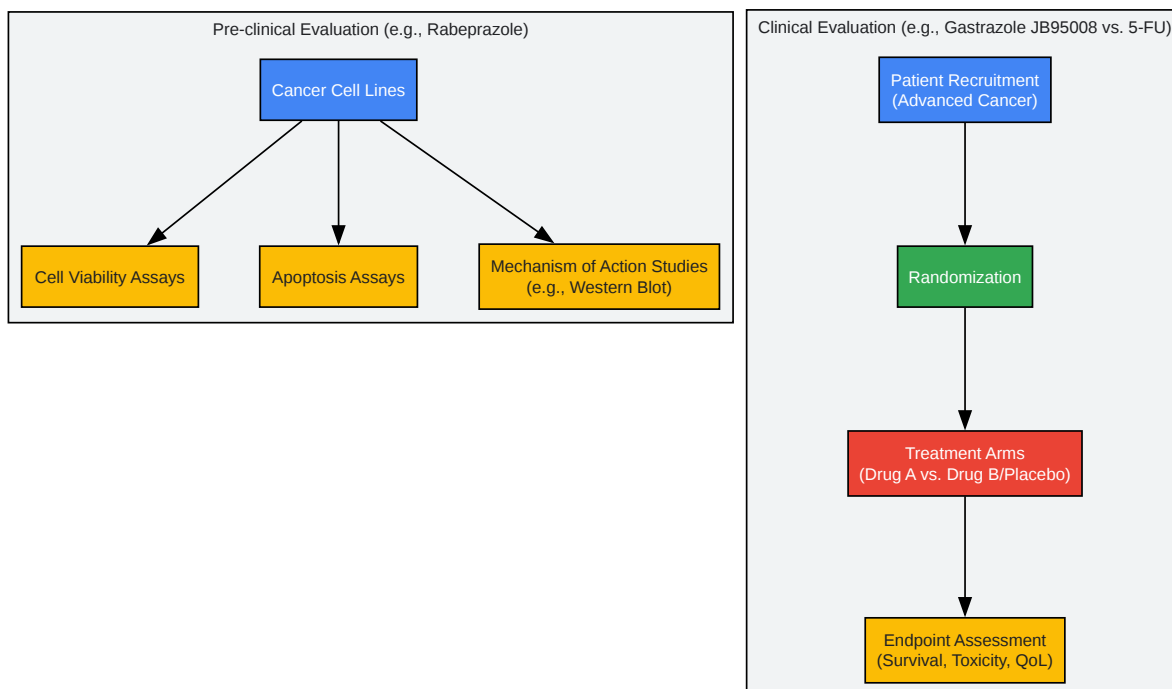


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Caption: 5-Fluorouracil is metabolized to FdUMP and FUTP, which inhibit DNA synthesis and disrupt RNA function, respectively, leading to cancer cell death.

Experimental Workflow Comparison

The following diagram illustrates the general workflows for evaluating the anti-cancer efficacy of a compound in pre-clinical and clinical settings.



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